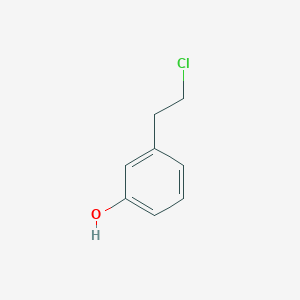
3-(2-Chloroethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)phenol: is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where a chloroethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(2-Chloroethyl)phenol involves the nucleophilic aromatic substitution of a suitable precursor.
Organometallic Reactions: Another method involves the use of organometallic compounds derived from aryl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Ethyl or hydroxyl derivatives.
Substitution Products: Various substituted phenols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Chloroethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of chloroethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar compounds with biological molecules .
Medicine: Its structure allows for modifications that can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity makes it a valuable starting material for the synthesis of polymers, resins, and other industrial products .
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)phenol involves its interaction with molecular targets through its phenolic and chloroethyl groups. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the chloroethyl group can undergo nucleophilic substitution reactions . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloroethyl)phenol: A positional isomer with the chloroethyl group at a different position on the benzene ring.
4-(2-Chloroethyl)phenol: Another positional isomer with the chloroethyl group at the para position.
Uniqueness: The position of the substituent can affect the compound’s ability to participate in specific reactions and interact with biological molecules .
Eigenschaften
Molekularformel |
C8H9ClO |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
3-(2-chloroethyl)phenol |
InChI |
InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
InChI-Schlüssel |
GRXBETHKDHEATN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















